Cas no 1210883-26-3 (4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide)

4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a specialized pyrazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring ethoxy, fluorophenyl, and phenoxyphenyl substituents, suggests utility as an intermediate or bioactive compound in drug discovery. The presence of fluorine and ether linkages may enhance metabolic stability and binding affinity, making it a candidate for targeting specific biological pathways. This compound is of interest for its synthetic versatility and potential role in developing novel therapeutic agents, particularly in areas requiring selective modulation of enzyme or receptor activity. High purity and well-defined structural characteristics ensure reproducibility in research applications.
4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide structure
1210883-26-3 structure
Product Name:4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide
CAS No:1210883-26-3
MF:C24H20FN3O3
MW:417.432309150696
CID:5472695
PubChem ID:45529465
Update Time:2025-05-28

4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazole-3-carboxamide
    • 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide
    • 1210883-26-3
    • F5069-0230
    • Inchi: 1S/C24H20FN3O3/c1-2-30-22-16-28(19-12-8-17(25)9-13-19)27-23(22)24(29)26-18-10-14-21(15-11-18)31-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H,26,29)
    • InChI Key: ASIWRYAOZNUKSS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C=C(C(C(NC2C=CC(=CC=2)OC2C=CC=CC=2)=O)=N1)OCC

Computed Properties

  • Exact Mass: 417.14886967g/mol
  • Monoisotopic Mass: 417.14886967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 65.4Ų

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4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide Related Literature

Additional information on 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Comprehensive Overview of 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide (CAS No. 1210883-26-3)

4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide (CAS No. 1210883-26-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole-3-carboxamide derivative is characterized by its unique molecular structure, which includes an ethoxy group, a fluorophenyl moiety, and a phenoxyphenyl substituent. These functional groups contribute to its potential applications in drug discovery and material science.

The compound's CAS number 1210883-26-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature. Its IUPAC name reflects the intricate arrangement of its molecular components, highlighting its pyrazole core and carboxamide linkage. Such detailed nomenclature is essential for accurate database searches and patent filings.

Recent trends in AI-driven drug discovery and computational chemistry have amplified interest in compounds like 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide. Researchers are leveraging machine learning models to predict its bioactivity and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), addressing common queries such as "How do pyrazole derivatives interact with biological targets?" or "What are the synthetic routes for fluorophenyl-containing compounds?"

From a synthetic chemistry perspective, the ethoxy and fluorophenyl groups in this compound offer opportunities for structure-activity relationship (SAR) studies. These modifications are frequently explored to optimize binding affinity and selectivity in medicinal chemistry projects. The compound's phenoxyphenyl segment further enhances its potential as a scaffold for designing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, topics frequently searched in academic databases.

In agrochemical applications, pyrazole-3-carboxamide derivatives are investigated for their pesticidal activity. The 4-fluorophenyl moiety, in particular, is known to influence lipophilicity and membrane permeability, making it a hotspot for crop protection research. Queries like "Role of fluorophenyl in agrochemicals" or "Pyrazole-based fungicides" align well with this compound's relevance.

Analytical characterization of CAS 1210883-26-3 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its structural integrity and purity, addressing common laboratory questions like "How to validate pyrazole derivatives?" or "What are the spectroscopic signatures of carboxamides?"

The compound's thermal stability and solubility profile are also critical for formulation scientists. Recent discussions in green chemistry forums emphasize the need for eco-friendly synthesis of such derivatives, responding to searches like "Sustainable production of fluorinated compounds."

Patent landscapes reveal growing interest in 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide for central nervous system (CNS) disorders and metabolic diseases. Its structural features align with drug-likeness criteria, making it a candidate for high-throughput screening campaigns.

In summary, CAS 1210883-26-3 represents a versatile chemical entity with cross-disciplinary applications. Its molecular design caters to contemporary research needs, from precision medicine to smart agrochemicals, while its nomenclature and properties address frequently searched scientific questions. As computational tools and synthetic methodologies evolve, this compound is poised to remain a focal point in molecular innovation.

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